Ammonium-d8 sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

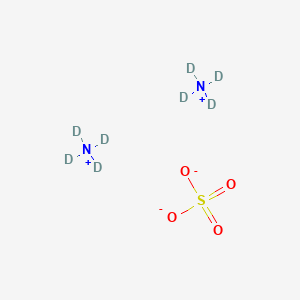

tetradeuterioazanium;sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i/hD8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNBIHQBYMNNAN-KTOHAENGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][N+]([2H])([2H])[2H].[2H][N+]([2H])([2H])[2H].[O-]S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Application of Ammonium-d8 Sulfate in Advanced Research

This guide provides an in-depth exploration of Ammonium-d8 sulfate ((ND₄)₂SO₄), a deuterated inorganic salt pivotal to modern analytical and biological research. Moving beyond a simple catalog of uses, we will dissect the fundamental principles that make this stable isotope-labeled compound an indispensable tool for researchers in proteomics, metabolomics, and quantitative analytical chemistry. We will examine the causality behind its application, provide actionable protocols, and ground these insights in authoritative references.

The Principle of Isotopic Labeling: A Foundation for Precision

Isotopic labeling is a technique that allows researchers to track molecules through complex biological or chemical systems.[1] By replacing an atom with its heavier, non-radioactive (stable) isotope, the molecule becomes distinguishable by mass-sensitive analytical instruments like mass spectrometers, without altering its fundamental chemical behavior.[2] Deuterium (D or ²H), a stable isotope of hydrogen, is a common choice for labeling.

This compound, with the chemical formula (ND₄)₂SO₄, is a fully deuterated version of ammonium sulfate. All eight hydrogen atoms have been replaced with deuterium atoms. This results in a distinct mass shift and unique properties that are leveraged in several key research applications.[3]

Key Physicochemical Properties

A clear understanding of the properties of this compound is essential for its effective application. The following table summarizes its key characteristics based on data from major chemical suppliers.

| Property | Value | Source(s) |

| Chemical Formula | (ND₄)₂SO₄ | [4][5] |

| Molecular Weight | 140.19 g/mol | [4][6] |

| Labeled CAS Number | 13814-01-2 | [4][7] |

| Unlabeled CAS Number | 7783-20-2 | [4][7] |

| Typical Isotopic Purity | ≥98 atom % D | [3][8] |

| Mass Shift vs. Unlabeled | M+8 | [3] |

| Physical Form | White Solid/Crystal | [3] |

| Melting Point | >280 °C (decomposes) | [3] |

Core Application: Metabolic Labeling for Quantitative Proteomics

One of the most powerful applications of this compound is as a nitrogen source for metabolic labeling.[4] In this approach, organisms are cultured in a medium where the standard nitrogen source, typically (NH₄)₂SO₄, is completely replaced by (ND₄)₂SO₄. This is particularly effective for microorganisms like E. coli or yeast grown in minimal media.

The Causality: As the organism grows, it utilizes the deuterated ammonium ion as its primary nitrogen source for synthesizing nitrogen-containing biomolecules. This includes the amino groups of all non-essential and, eventually, all amino acids. These "heavy" amino acids are then incorporated into proteins during synthesis. The result is a proteome where a significant portion of proteins are mass-shifted, creating a perfect internal standard for quantitative mass spectrometry.[1] This method is a foundational concept in quantitative proteomics, enabling the precise comparison of protein abundance between different cell populations.

Experimental Workflow: Generating a "Heavy" Proteome

The following diagram and protocol outline the process of using this compound to generate a fully labeled proteome for quantitative analysis.

Caption: Workflow for metabolic protein labeling using this compound.

Protocol 1: E. coli Culture in Deuterated Minimal Medium

This protocol provides a framework for labeling E. coli proteins. Optimization is recommended for specific strains and experimental goals.

-

Prepare M9 Minimal Medium: Prepare a standard M9 minimal medium, but crucially, substitute the standard ammonium chloride or ammonium sulfate with this compound ((ND₄)₂SO₄) as the sole nitrogen source. A typical concentration is ~1 g/L.

-

Adaptation Phase: Inoculate a small starter culture in the deuterated M9 medium. Cells may initially grow slower as they adapt. Culture overnight at 37°C with shaking.

-

Scale-Up Culture: Use the adapted starter culture to inoculate a larger volume of the deuterated M9 medium. Grow the cells to the desired optical density (e.g., mid-log phase, OD₆₀₀ ≈ 0.6-0.8).

-

Cell Harvest: Pellet the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant.

-

Protein Extraction: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM ammonium bicarbonate, protease inhibitors).[9] Lyse the cells using sonication or a French press.

-

Lysate Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris. The resulting supernatant is the "heavy" labeled proteome, ready for quantification and downstream processing like proteolytic digestion.[9]

Core Application: Internal Standard for Quantitative Analysis

The second primary use of this compound is as an internal standard (IS) for quantitative analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR).[10]

The Causality: An ideal internal standard is a compound that is chemically similar to the analyte but has a different mass, allowing it to be distinguished by the detector.[11] It is added in a precise, known quantity to every sample (calibrators, controls, and unknowns) at the beginning of the workflow.[12] Because the IS experiences the same sample loss, extraction inefficiencies, and instrument variability as the analyte, it provides a stable reference point. By calculating the ratio of the analyte's signal to the IS's signal, these variations are normalized, leading to significantly more accurate and precise quantification.[11]

While a deuterated analog of the specific analyte is often the "gold standard," this compound can serve as a tracer in metabolomics studies tracking nitrogen pathways or in analytical methods where a simple, deuterated salt is required as a reference point.[10]

Experimental Workflow: Using an Internal Standard in LC-MS

The diagram below illustrates the critical role of an internal standard in a typical quantitative workflow.

Caption: Workflow for quantification using an internal standard like this compound.

Protocol 2: General Procedure for Internal Standard Addition

This protocol describes the general steps for incorporating an internal standard into a quantitative assay.

-

Prepare IS Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., ultrapure water) to create a concentrated stock solution (e.g., 1 mg/mL). Store appropriately.

-

Prepare IS Working Solution: Dilute the stock solution to a working concentration that will yield a robust signal in your analytical system without causing detector saturation. This concentration should be consistent across all experiments.[12]

-

Sample Spiking: Add a small, fixed volume of the IS working solution to every calibrator, quality control (QC), and unknown sample at the very beginning of the sample preparation process. For example, add 10 µL of the IS working solution to 100 µL of each sample.

-

Proceed with Sample Preparation: Perform all subsequent steps (e.g., protein precipitation, liquid-liquid extraction, derivatization) on the spiked samples.

-

Data Analysis: After acquiring the data (e.g., chromatograms from LC-MS), integrate the peak areas for both the target analyte and the this compound internal standard.

-

Calculate Area Ratios: For each injection, calculate the area ratio by dividing the analyte's peak area by the IS's peak area.

-

Quantification: Create a calibration curve by plotting the area ratios of the calibrators against their known concentrations. Use the resulting regression equation to determine the concentration of the analyte in the unknown samples based on their measured area ratios.[11]

Other Research Applications and Considerations

Beyond its two primary roles, this compound is a valuable reagent in other specialized areas:

-

Biomolecular NMR: Deuteration is a key strategy in NMR spectroscopy for studying large biomolecules.[4] Replacing ¹H atoms with ²H atoms simplifies complex proton spectra, reduces signal overlap, and minimizes relaxation effects, enabling the structural analysis of proteins and nucleic acids that would otherwise be intractable.[3]

-

Synthetic Chemistry: It serves as a deuterated starting material or reagent for the synthesis of more complex deuterium-labeled compounds.[4]

-

Environmental Science: While less common, labeled nitrogen compounds can be used as tracers to study the nitrogen cycle, fertilizer uptake, and the fate of pollutants in soil and water systems.[13][14]

Conclusion

This compound is more than a mere deuterated salt; it is a versatile and powerful tool that enables precision and accuracy in complex research settings. Its utility as a nitrogen source for metabolic labeling provides an elegant and cost-effective method for generating internal standards for quantitative proteomics. Concurrently, its direct use as a spiked-in internal standard upholds the principles of rigorous analytical validation in mass spectrometry and NMR. By understanding the fundamental causality behind its application and employing validated protocols, researchers, scientists, and drug development professionals can effectively leverage this compound to achieve robust and reliable experimental outcomes.

References

-

Applications of Ammonium Sulphate. China Fertilizer Supplier.[Link]

-

AMMONIUM SULFATE Safety Data Sheet. Proquimag.[Link]

-

This compound. PubChem, National Institutes of Health.[Link]

-

AMMONIUM SULFATE SIDS Initial Assessment Report. OECD Existing Chemicals Database.[Link]

-

Ammonium Sulfate Improves Detection of Hydrophilic Quaternary Ammonium Compounds through Decreased Ion Suppression in Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry. PubMed, National Institutes of Health.[Link]

-

Life cycle assessment of ammonium sulfate recovery from urban wastewater. RSC Environmental Science: Advances.[Link]

-

Isotopic labeling. Wikipedia.[Link]

-

This compound, 98 atom %. SLS.[Link]

-

Preparation of ammonium sulfate. RSC Education.[Link]

-

Development of versatile isotopic labeling reagents for profiling the amine submetabolome by liquid chromatography-mass spectrometry. PubMed, National Institutes of Health.[Link]

-

Environmental Effects of Using Ammonium Sulfate from Animal Manure Scrubbing Technology as Fertilizer. MDPI.[Link]

-

Abundant plasma protein depletion using ammonium sulfate precipitation and Protein A affinity chromatography. PubMed, National Institutes of Health.[Link]

-

Ammonium sulfate-based prefractionation improved proteome coverage and detection of carbonylated proteins in Arabidopsis thaliana leaf extract. PubMed, National Institutes of Health.[Link]

-

Fractional Precipitation of Plasma Proteome by Ammonium Sulphate: Case Studies in Leukemia and Thalassemia. Longdom Publishing.[Link]

-

Substantial organic impurities at the surface of synthetic ammonium sulfate particles. Atmospheric Measurement Techniques.[Link]

-

Depletion of highly abundant proteins in blood plasma by ammonium sulfate precipitation for 2D-PAGE analysis. ResearchGate.[Link]

-

How can an internal standard such as toluene-d8 be used for fecal VOCs quantification? ResearchGate.[Link]

-

A Sensitive and Selective Method for the Determination of Tobacco Alkaloids in Human Urine by SPE and LC-MS/MS. Phenomenex.[Link]

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 3. This compound D 98atom 13814-01-2 [sigmaaldrich.com]

- 4. isotope.com [isotope.com]

- 5. This compound | H8N2O4S | CID 16211390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. isotope.com [isotope.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. phenomenex.com [phenomenex.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ammonium-d8 Sulfate: Properties, Structure, and Advanced Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Precision Analysis

Ammonium-d8 sulfate, the octadeuterated analog of ammonium sulfate, represents a cornerstone reagent in modern analytical chemistry, particularly in methodologies requiring the highest levels of precision and accuracy. Its utility stems from the predictable and stable incorporation of eight deuterium atoms, which imparts a distinct mass shift without significantly altering its chemical behavior relative to its unlabeled counterpart. This unique characteristic makes it an invaluable tool, most notably as an internal standard in isotope dilution mass spectrometry (IDMS). This guide provides a comprehensive overview of the chemical properties, structure, and critical applications of this compound, offering field-proven insights for its effective implementation in research and drug development workflows.

Chemical Structure and Physicochemical Properties

This compound is an inorganic salt where all eight hydrogen atoms of the two ammonium cations have been replaced with deuterium, a stable heavy isotope of hydrogen.[1][2] This isotopic substitution is the foundation of its utility in quantitative analysis.

The molecular structure consists of two deuterated ammonium cations ([ND₄]⁺) and one sulfate anion ([SO₄]²⁻).

Caption: Chemical structure of this compound, (ND₄)₂SO₄.

Synthesis and Isotopic Purity

This compound is synthetically produced by reacting deuterated ammonia (ND₃) with sulfuric acid (H₂SO₄).[3][4] The reaction proceeds as follows:

2 ND₃ + H₂SO₄ → (ND₄)₂SO₄

Commercial preparations typically achieve a high level of isotopic enrichment, commonly 98 atom % D or greater.[2][5] This high purity is critical for its function as an internal standard to ensure minimal mass spectral overlap with the non-labeled analyte.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. These values are essential for preparing standards, understanding its behavior in solution, and ensuring proper storage.

| Property | Value | Source(s) |

| Chemical Formula | (ND₄)₂SO₄ | [2][6] |

| Molecular Weight | 140.19 g/mol | [1][7] |

| Exact Mass | 140.07069188 Da | [1] |

| CAS Number | 13814-01-2 | [2][8] |

| Appearance | White solid / crystalline powder | [2] |

| Melting Point | >280 °C (decomposes) | [2] |

| Isotopic Purity | Typically ≥98 atom % D | [2][5] |

| Mass Shift vs. Unlabeled | M+8 | [2] |

Core Application: The Gold Standard for Quantitative Mass Spectrometry

The primary and most critical application of this compound is as a component in synthesizing stable isotope-labeled (SIL) internal standards for isotope dilution mass spectrometry (IDMS). While not typically used directly as an internal standard itself, it serves as a deuterated nitrogen source for synthesizing more complex SIL molecules. The principles discussed here apply to all such deuterated standards.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique that corrects for variability during sample preparation and instrumental analysis.[9] The core challenge in quantifying an analyte in a complex biological matrix (e.g., plasma, urine) is a potential loss during extraction and unpredictable matrix effects that can suppress or enhance the analyte's signal in the mass spectrometer.

A SIL internal standard, which is chemically identical to the analyte but has a different mass due to isotopic enrichment, is added at a known concentration to every sample at the beginning of the workflow. Because the SIL standard and the native analyte behave almost identically during extraction, chromatography, and ionization, any loss or signal fluctuation affects both compounds equally. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant and is directly proportional to the analyte's concentration.[9] This makes the measurement highly robust and reliable.

Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).

Broader Applications in Research

Beyond its role in synthesizing standards for IDMS, this compound finds use in other specialized research areas:

-

Proteomics: It can be used as a nitrogen and deuterium source in cell growth media to produce isotopically labeled proteins for structural and functional studies by NMR and mass spectrometry.[6][10]

-

Metabolomics: Similar to proteomics, it can be used to trace the metabolic fate of nitrogen and hydrogen in biological systems.[10]

-

Mechanistic Studies: In chemical reaction studies, it can help elucidate mechanisms involving hydrogen atom transfer or exchange.

Practical Guide: Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity and purity of this compound.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container at room temperature in a dry, well-ventilated area.[10][11]

-

Moisture Sensitivity: The compound is hygroscopic and can absorb moisture from the air, which can lead to caking and degradation.[11][12] Protecting it from moisture is the most critical storage consideration.

-

Chemical Stability: The product is chemically stable under standard ambient conditions.[13] It is incompatible with strong bases, which will cause the evolution of ammonia gas, and strong oxidizing agents.[11][13]

Safe Handling Protocols

While this compound is of low acute toxicity, good laboratory practices should always be followed.[12]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.[11] If handling large quantities that may generate dust, a dust mask or respirator is recommended to prevent respiratory irritation.[11][13]

-

Spill Management: For small spills, sweep up the solid material and place it in a suitable container for disposal.[12] Avoid generating dust. The area can then be rinsed with water.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13]

Conclusion: A Critical Reagent for Analytical Certainty

This compound is more than just a deuterated chemical; it is a foundational component for achieving analytical certainty in complex scientific investigations. Its primary role as a precursor for stable isotope-labeled internal standards enables researchers in drug development, clinical diagnostics, and environmental analysis to overcome the inherent challenges of quantitative mass spectrometry. By providing a means to reliably correct for sample loss and matrix effects, it underpins the generation of accurate, precise, and reproducible data, thereby upholding the highest standards of scientific integrity.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16211390, this compound. Retrieved from [Link]

-

China Fertilizer Supplier. (2024). Applications of Ammonium Sulphate. Retrieved from [Link]

-

GELEST, INC. (n.d.). Ammonium Sulfate SDS. Retrieved from [Link]

-

Risso Chemical. (n.d.). Ammonium Sulfate Storage & Handling Best Practices. Retrieved from [Link]

-

Nutrien eKonomics. (n.d.). Ammonium Sulphate: Fertilizer Storage and Handling. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ammonium sulfate (CAS 7783-20-2). Retrieved from [Link]

-

NIST. (n.d.). Ammonium sulfate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Ammonium sulfate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Preparation of ammonium sulfate. Retrieved from [Link]

- Vogeser, M., & Seger, C. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 硫酸铵-d8 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ammonium sulfate - Wikipedia [en.wikipedia.org]

- 4. edu.rsc.org [edu.rsc.org]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. isotope.com [isotope.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 13814-01-2 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. isotope.com [isotope.com]

- 11. risso-chemical.com [risso-chemical.com]

- 12. download.basf.com [download.basf.com]

- 13. ictulsa.com [ictulsa.com]

(ND4)2SO4 molecular weight and formula

An In-depth Technical Guide to Deuterated Ammonium Sulfate ((ND₄)₂SO₄)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isotopically labeled compounds are indispensable tools in modern scientific research, enabling precise tracking and quantification in complex biological and chemical systems. Deuterium (²H or D), a stable isotope of hydrogen, is particularly valuable for its applications in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and for probing kinetic isotope effects.[1][2] Deuterated ammonium sulfate, with the chemical formula (ND₄)₂SO₄, serves as a critical reagent, often used as a nitrogen source in cell growth media for the expression of isotopically labeled proteins and as a synthetic intermediate.[3] This guide provides a detailed analysis of the chemical formula and a first-principles calculation of the molecular weight of deuterated ammonium sulfate. Furthermore, it presents a practical, field-proven protocol for the preparation of a standard solution, underscoring the criticality of accurate molecular weight in ensuring experimental reproducibility and validity.

The Role of Deuterium in Advanced Research

Deuterium is a stable isotope of hydrogen whose nucleus contains one proton and one neutron, approximately doubling its mass compared to the common hydrogen isotope, protium (¹H).[4][5][6] This significant mass difference imparts distinct physical and chemical properties to deuterated molecules without altering their fundamental chemical reactivity, a phenomenon leveraged across various scientific disciplines.

The primary utility of deuterium labeling lies in its ability to introduce a "heavy", non-radioactive tag into a molecule.[1] In drug development, this can alter metabolic pathways, potentially improving a drug's pharmacokinetic profile.[2] For researchers in metabolomics and proteomics, compounds like (ND₄)₂SO₄ are essential for producing uniformly labeled proteins and metabolites, which can then be unambiguously identified and quantified against a complex biological background using mass spectrometry or NMR.[3]

Chemical Formula and Ionic Structure

The chemical formula for deuterated ammonium sulfate is (ND₄)₂SO₄ .[3][7] This inorganic salt is composed of two deuterated ammonium cations (ND₄⁺) and one sulfate anion (SO₄²⁻). In the deuterated ammonium ion, all four hydrogen atoms of a standard ammonium ion (NH₄⁺) are replaced with deuterium atoms.

When dissolved in an aqueous solution, such as heavy water (D₂O) for NMR studies, the salt fully dissociates into its constituent ions. This behavior is fundamental to its function as a source of deuterated ammonium ions in solution.

Caption: Dissociation of (ND₄)₂SO₄ in an aqueous solution.

Calculation of Molecular Weight

An accurate molecular weight is paramount for all quantitative applications, including gravimetric analysis, solution preparation, and stoichiometric calculations. The molecular weight of (ND₄)₂SO₄ is calculated by summing the atomic weights of its constituent atoms.

Foundational Atomic Weights

The calculation begins with the precise atomic weights of the relevant elements and the deuterium isotope.

| Element/Isotope | Symbol | Atomic Weight (Da) | Source |

| Deuterium | D or ²H | 2.01410178 | [1][4] |

| Nitrogen | N | 14.0067 | [8] |

| Sulfur | S | 32.065 | [8] |

| Oxygen | O | 15.999 | [8] |

Step-by-Step Molecular Weight Determination

The total molecular weight is derived by calculating the mass of each ionic component separately and then combining them according to the chemical formula.

-

Molecular Weight of the Deuterated Ammonium Cation (ND₄⁺):

-

MW (ND₄⁺) = (1 × Atomic Weight of N) + (4 × Atomic Weight of D)

-

MW (ND₄⁺) = (1 × 14.0067) + (4 × 2.01410178)

-

MW (ND₄⁺) = 14.0067 + 8.05640712 = 22.0631 Da

-

-

Molecular Weight of the Sulfate Anion (SO₄²⁻):

-

Total Molecular Weight of (ND₄)₂SO₄:

-

MW ((ND₄)₂SO₄) = (2 × MW of ND₄⁺) + (1 × MW of SO₄²⁻)

-

MW ((ND₄)₂SO₄) = (2 × 22.0631) + 96.061

-

MW ((ND₄)₂SO₄) = 44.1262 + 96.061 = 140.1872 Da

-

This calculated value aligns with the molecular weight of 140.19 g/mol provided by commercial suppliers.[3][7][12]

Summary of Molecular Weight Data

| Component | Formula | Calculation | Molecular Weight ( g/mol ) |

| Deuterated Ammonium | ND₄⁺ | 14.0067 + 4(2.0141) | 22.063 |

| Sulfate | SO₄²⁻ | 32.065 + 4(15.999) | 96.061 |

| Total Compound | (ND₄)₂SO₄ | 2(22.063) + 96.061 | 140.187 |

Experimental Protocol: Preparation of a 10 mM Standard Solution

Objective: To prepare a 100 mL stock solution of 10 mM (ND₄)₂SO₄ in heavy water (D₂O) for use as an internal standard in quantitative NMR (qNMR) or as a nitrogen source in a defined cell culture medium.

Rationale: The accuracy of any quantitative experiment depends directly on the precise concentration of its standards. This protocol is designed to be a self-validating system by employing calibrated analytical equipment and systematic steps to minimize measurement uncertainty. The use of the precisely calculated molecular weight is non-negotiable for achieving a known, accurate concentration.

Materials:

-

Deuterated Ammonium Sulfate ((ND₄)₂SO₄), ≥98% isotopic purity

-

Heavy Water (D₂O), ≥99.9% atom D

-

Calibrated analytical balance (readable to 0.1 mg)

-

100 mL Class A volumetric flask

-

Weighing paper or boat

-

Spatula

-

Pasteur pipette

Caption: Workflow for preparing a 10 mM (ND₄)₂SO₄ standard solution.

Step-by-Step Methodology

-

Mass Calculation:

-

Determine the mass of (ND₄)₂SO₄ needed for 100 mL (0.1 L) of a 10 mM (0.010 mol/L) solution.

-

Mass = Concentration × Volume × Molecular Weight

-

Mass = 0.010 mol/L × 0.1 L × 140.187 g/mol = 0.140187 g or 140.2 mg

-

-

Weighing:

-

Place a clean, dry weighing boat on the analytical balance and tare the mass to zero.

-

Carefully add approximately 140.2 mg of (ND₄)₂SO₄ to the weighing boat. Record the exact mass to four decimal places (e.g., 0.1405 g). This exact mass will be used to calculate the final, true concentration of the solution.

-

-

Dissolution:

-

Quantitatively transfer the weighed solid into the 100 mL Class A volumetric flask. This is achieved by carefully tapping the weighing boat and rinsing it with small aliquots of D₂O, ensuring all rinsate is collected in the flask.

-

Add approximately 70 mL of D₂O to the flask.

-

Gently swirl the flask until all the (ND₄)₂SO₄ has completely dissolved. Do not invert at this stage.

-

-

Dilution to Volume:

-

Once the solid is dissolved, continue adding D₂O until the liquid level is just below the calibration mark on the neck of the flask.

-

Using a Pasteur pipette, carefully add D₂O dropwise until the bottom of the meniscus is perfectly aligned with the calibration mark.

-

-

Homogenization:

-

Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is completely homogeneous. This is a critical step for ensuring uniform concentration throughout the solution.

-

-

Final Concentration Calculation and Storage:

-

Recalculate the precise concentration based on the actual mass weighed. For example, if 0.1405 g was used:

-

Concentration = 0.1405 g / (140.187 g/mol × 0.1 L) = 0.01002 M or 10.02 mM

-

Transfer the solution to a properly labeled storage bottle and store at room temperature away from light and moisture.[3]

-

Conclusion

Deuterated ammonium sulfate, (ND₄)₂SO₄, is a foundational reagent for researchers employing isotope labeling techniques. A precise understanding of its chemical formula and an accurately calculated molecular weight of 140.187 g/mol are essential for the integrity of experimental design and the reliability of results. The protocols and data presented in this guide serve as a comprehensive resource for scientists and drug development professionals, ensuring that the application of this compound is both accurate and effective.

References

-

Sulfate (PAMDB000391) - P. aeruginosa Metabolome Database. [Link]

-

Deuterium - Wikipedia. [Link]

-

Deuterium | Definition, Symbol, Production, & Facts | Britannica. [Link]

-

Isotopes of hydrogen - Wikipedia. [Link]

-

Sulfate Ion | O4S-2 | CID 1117 - PubChem - NIH. [Link]

-

Sulfate ion (SO₄²⁻) - 3D scene - Mozaik Digital Education and Learning. [Link]

-

Deuterium isotope - BuyIsotope. [Link]

-

Sulfate ion (SO4)2- Molar Mass (With Calculations) - Knords Learning. [Link]

-

Deuterium Symbol, Properties & Uses - Study.com. [Link]

-

Ammonium-d8 sulfate | H8N2O4S | CID 16211390 - PubChem - NIH. [Link]

-

What is the mass of SO4^2- ions in grams? - Quora. [Link]

-

ammonium sulfate (d8, 98%) - Eurisotop. [Link]

-

Ammonium Sulfate | (NH4)2SO4 | CID 6097028 - PubChem. [Link]

-

Molecular weight of (NH4)2 SO4 - Filo. [Link]

-

Calculate the molar mass of (NH4)2SO4. | Homework.Study.com. [Link]

Sources

- 1. buyisotope.com [buyisotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. isotope.com [isotope.com]

- 4. Deuterium - Wikipedia [en.wikipedia.org]

- 5. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 6. study.com [study.com]

- 7. AMMONIUM SULFATE | Eurisotop [eurisotop.com]

- 8. homework.study.com [homework.study.com]

- 9. P. aeruginosa Metabolome Database: Sulfate (PAMDB000391) [pseudomonas.umaryland.edu]

- 10. Sulfate Ion | O4S-2 | CID 1117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. knordslearning.com [knordslearning.com]

- 12. This compound | H8N2O4S | CID 16211390 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity of Ammonium-d8 Sulfate

Executive Summary

Deuterium-labeled compounds, such as Ammonium-d8 sulfate ((ND₄)₂SO₄), are indispensable tools in modern scientific research, particularly in drug development, metabolomics, and environmental analysis where they serve as high-fidelity internal standards for mass spectrometry-based quantification.[1][2] Their efficacy is fundamentally dependent on their isotopic purity—the degree to which hydrogen atoms have been replaced by deuterium. This guide provides a comprehensive technical overview of the principles, analytical methodologies, and critical considerations for determining the isotopic purity of this compound. We will delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), present self-validating protocols, and offer insights into the practical implications of isotopic purity for researchers.

The Critical Role of Isotopic Purity

This compound is an inorganic salt where all eight hydrogen atoms have been substituted with their heavy isotope, deuterium.[3][4] This substitution results in a molecule with a distinct molecular weight (140.19 g/mol for the d8 species vs. 132.14 g/mol for the unlabeled compound) but nearly identical chemical properties.[3][4] This characteristic is paramount when it is used as an internal standard (IS) in quantitative analysis.[2][5] An ideal IS co-elutes with the analyte during chromatography and experiences similar ionization and matrix effects in the mass spectrometer, allowing for accurate correction of analytical variability.[5][6]

The accuracy of this correction, however, is directly compromised by isotopic impurities. If the deuterated standard contains significant amounts of partially labeled or unlabeled (d0) species, it can introduce interference at the mass-to-charge ratio (m/z) of the analyte, leading to an overestimation of the analyte's concentration. Therefore, rigorous verification of isotopic purity is not merely a quality control step but a prerequisite for generating reliable and reproducible quantitative data.

Analytical Methodologies for Isotopic Purity Determination

The two primary techniques for the precise determination of isotopic purity in deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] Each method offers unique advantages and requires specific experimental considerations to ensure data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that can provide detailed structural information and quantify the degree of deuteration at specific sites within a molecule.[7] For a simple salt like this compound, both proton (¹H) and deuterium (²H) NMR can be employed.

-

¹H NMR (Proton NMR): In a highly deuterated compound, the residual proton signals are observed. By integrating the area of these residual signals against a known internal standard of certified concentration, one can quantify the amount of non-deuterated or partially deuterated species.[8][9] The choice of an internal standard is critical; it must be soluble in the same solvent, have a signal that does not overlap with the analyte signals, and be chemically inert.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. For highly enriched compounds (>98 atom % D), ²H NMR is often preferred as it provides a cleaner spectrum and a more direct measurement of the deuterated species.[10] The integral of the deuterium signal can be used to determine isotopic enrichment, often with greater precision than ¹H NMR for highly labeled compounds.[10] A key advantage is the ability to use non-deuterated, natural abundance solvents, which simplifies sample preparation.[10]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions and is highly sensitive for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).[11][12] High-resolution mass spectrometry (HR-MS), such as that performed on Time-of-Flight (TOF) or Orbitrap instruments, is particularly well-suited for this analysis.[1]

The core principle involves ionizing the sample and measuring the relative intensities of the ion peaks corresponding to the fully deuterated (d8), partially deuterated (d1-d7), and unlabeled (d0) species. The isotopic purity is calculated from the relative abundance of these peaks.

Causality in Method Selection: The choice between NMR and MS depends on the specific requirements of the analysis. NMR provides site-specific deuteration information and is inherently quantitative without the need for ionization, making it very robust. MS offers superior sensitivity and can provide a detailed distribution of all isotopologues, which is crucial for understanding potential interferences in MS-based applications.[11][13][14]

| Parameter | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |

| Principle | Measures nuclear spin properties in a magnetic field. | Measures mass-to-charge ratio of ions. |

| Primary Use | Structural confirmation, site-specific deuteration, quantification.[1] | Isotopic distribution, high-sensitivity detection, quantification.[11] |

| Strengths | Non-destructive, highly quantitative, provides structural detail.[7] | Extremely sensitive, provides full isotopologue distribution. |

| Limitations | Lower sensitivity, may require higher sample concentration. | Ionization efficiency can vary, potential for matrix effects.[6] |

| Typical Output | Spectrum with peaks corresponding to ¹H or ²H nuclei. | Mass spectrum showing relative abundance of different m/z values. |

Validated Experimental Workflow: Isotopic Purity by ¹H NMR

To ensure trustworthiness, any protocol must be a self-validating system. This involves the use of certified reference materials, clear system suitability tests, and transparent data processing. Below is a detailed workflow for determining the isotopic purity of this compound using quantitative ¹H NMR (qNMR).

Workflow Diagram: qNMR for Isotopic Purity```dot

Step-by-Step Protocol:

-

Materials & Reagents:

-

This compound (lot to be tested).

-

High-purity internal standard (IS), e.g., Maleic Acid (NIST traceable).

-

Deuterium oxide (D₂O), 99.9 atom % D or higher.

-

Class A volumetric glassware and a calibrated analytical balance.

-

-

Preparation of the Standard Solution (Self-Validation Step):

-

Rationale: Accuracy begins with precise measurements. Using a certified IS provides a reliable reference point for quantification.

-

Accurately weigh approximately 5 mg of the this compound sample and 5 mg of the Maleic Acid internal standard.

-

Quantitatively transfer both solids to a 1.0 mL volumetric flask.

-

Dissolve and bring to volume with D₂O. This ensures a homogenous solution.

-

Transfer an aliquot (e.g., 700 µL) to a 5 mm NMR tube.

-

-

NMR Instrument Setup & Acquisition:

-

Rationale: For accurate quantification (qNMR), experimental parameters must be set to ensure the signal intensity is directly proportional to the number of nuclei.

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Set the pulse angle to 90° to maximize signal for each scan.

-

Crucially, set a long relaxation delay (D1) , typically 5-7 times the longest T₁ (spin-lattice relaxation time) of the signals of interest. This ensures complete relaxation of the nuclei between pulses, which is fundamental for accurate integration. A preliminary T₁ experiment is recommended for method validation.

-

Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1) for the signals being integrated.

-

-

Data Processing and Purity Calculation:

-

Rationale: Proper data processing is essential to extract accurate integral values.

-

Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Integrate the area of the residual proton signal from the ammonium ion (a quintet, split by ¹⁴N, often broadened) and the known signal from the internal standard (e.g., the singlet for the two vinyl protons of Maleic Acid).

-

Calculate the Atom % D using the following formula:

-

First, calculate the molar quantity of residual protons (H_residual) based on the known quantity of the internal standard (IS). Moles(H_residual) = [Area(Analyte) / N(H_Analyte)] * [N(H_IS) / Area(IS)] * Moles(IS) (Where N(H) is the number of protons giving rise to the integrated signal)

-

Next, calculate the total moles of hydrogen sites in the weighed sample. Total Moles(H_sites) = [Mass(Sample) / MW(Sample)] * 8

-

Finally, calculate the isotopic purity: Atom % D = [(Total Moles(H_sites) - Moles(H_residual)) / Total Moles(H_sites)] * 100

-

-

Interpreting the Results: Beyond the Number

Commercial suppliers typically specify an isotopic purity of 98 or 99 atom % D for this compound. A[4][15][16] result of 99.8% isotopic enrichment, as seen on some certificates of analysis, indicates that 99.8% of the hydrogen positions are occupied by deuterium.

[3]Implications for Researchers:

-

For Drug Metabolism Studies: High isotopic purity is critical to avoid isotopic crosstalk. If a deuterated internal standard contains a significant d+1 or d+2 isotopologue impurity, it could interfere with the measurement of metabolites that have incorporated one or two deuterium atoms.

-

For Proteomics & Metabolomics: In stable isotope labeling by amino acids in cell culture (SILAC) or similar experiments, the purity of the labeled source, such as (¹⁵ND₄)₂SO₄, directly impacts the accuracy of protein quantification. W[17]hile our focus is on deuterium, the principle is identical.

-

As a Reagent: When used as a deuterated nitrogen source in chemical synthesis, lower isotopic purity will result in a product with a mixed isotopic distribution.

Logical Diagram: Impact of Isotopic Purity

Caption: Consequence of high vs. low isotopic purity in quantitative analysis.

Conclusion

The determination of isotopic purity for this compound is a critical procedure that underpins the validity of a vast range of quantitative analytical methods. As demonstrated, both NMR and MS provide robust, complementary approaches to this challenge. By employing self-validating protocols with certified internal standards and carefully chosen experimental parameters, researchers can confidently verify the quality of their deuterated reagents. This diligence ensures the integrity of their data, whether it be for pharmacokinetic profiling, metabolic flux analysis, or proteomics research, ultimately upholding the standards of scientific rigor and reproducibility.

References

-

MacCoss, M. J., Wu, C. C., Matthews, D. E., & Yates, J. R., 3rd. (2005). Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides. Analytical Chemistry, 77(23), 7646–7653. [Link]

-

Kumar, P., Ma, J., Scheer, N., & Korfmacher, W. A. (2014). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 6(21), 8572-8578. [Link]

-

MacCoss, M. J., Wu, C. C., Matthews, D. E., & Yates, J. R. (2005). Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Isotope-ratio mass spectrometry. Retrieved from Wikipedia. [Link]

- Google Patents. (n.d.). Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.

-

Zhang, Y., Gao, B., Valdiviez, L., et al. (2021). Comparing Stable Isotope Enrichment by Gas Chromatography with Time-of-Flight, Quadrupole Time-of-Flight. eScholarship.org. [Link]

-

ResearchGate. (2019). Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy?. Retrieved from ResearchGate. [Link]

-

Evaluating the use of NMR for the determination of deuterium abundance in water. (2022). University of Groningen. [Link]

-

Scientific Laboratory Supplies (SLS). (n.d.). This compound, 98 atom % D. Retrieved from SLS. [Link]

-

Royal Society of Chemistry. (n.d.). Preparation of ammonium sulfate. Retrieved from Royal Society of Chemistry. [Link]

- Google Patents. (n.d.). Method of ammonium sulfate purification.

-

NIH National Center for Biotechnology Information. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved from PMC. [Link]

-

ResearchGate. (2014). How can an internal standard such as toluene-d8 be used for fecal VOCs quantification?. Retrieved from ResearchGate. [Link]

-

NIH National Center for Biotechnology Information. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from PMC. [Link]

-

University of Maryland Center for Environmental Science. (n.d.). Determination of Dissolved Inorganic Nitrate plus Nitrite (NO3+NO2) in Fresh/Estuarine/Coastal Waters Using Cadmium Reduction. Retrieved from UMCES. [Link]

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 8. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides. | Semantic Scholar [semanticscholar.org]

- 13. escholarship.org [escholarship.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. isotope.com [isotope.com]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. isotope.com [isotope.com]

- 18. edu.rsc.org [edu.rsc.org]

- 19. CA2284969A1 - Method of ammonium sulfate purification - Google Patents [patents.google.com]

- 20. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Ammonium-d8 Sulfate in Advanced Research and Drug Development

This guide provides an in-depth exploration of Ammonium-d8 sulfate ((ND₄)₂SO₄), a deuterated isotopic labeling reagent, for researchers, scientists, and drug development professionals. We will delve into its commercial availability, critical quality attributes, and its pivotal role in sophisticated analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document moves beyond a simple recitation of facts to explain the underlying scientific principles and provide actionable, field-proven protocols.

The Strategic Importance of Deuterium Labeling with this compound

In the landscape of modern analytical chemistry and drug development, precision and accuracy are paramount. Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a cornerstone technique for achieving this.[1] this compound, in which the eight hydrogen atoms of the two ammonium ions are replaced with deuterium (²H or D), serves as a highly efficient and cost-effective source of deuterium for a variety of applications.

The primary utility of this compound lies in its ability to introduce a stable, non-radioactive isotopic label into biological and chemical systems. This labeling is not merely for tracking purposes; the increased mass of deuterium fundamentally alters specific physical properties of molecules, which can be harnessed to great effect in NMR and MS.

Commercial Suppliers and Key Specifications of this compound

A reliable supply of high-purity this compound is crucial for reproducible experimental outcomes. Several reputable commercial suppliers specialize in isotopically labeled compounds. Below is a comparative table of prominent suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Molecular Weight ( g/mol ) | Chemical Purity |

| Cambridge Isotope Laboratories, Inc. | Ammonium sulfate (D₈, 98%) | 13814-01-2 | ≥ 98 | 140.19 | ≥ 98% |

| Sigma-Aldrich (Merck) | This compound | 13814-01-2 | 98 | 140.19 | Not specified |

| Santa Cruz Biotechnology, Inc. | This compound | 13814-01-2 | Not specified | 140.19 | For Research Use Only |

| MedChemExpress | Ammonium sulphate-d8 | 13814-01-2 | Not specified | 140.19 | ≥99.0% (AR grade) |

When selecting a supplier, it is imperative to obtain a Certificate of Analysis (CoA) for each lot to verify the isotopic enrichment and chemical purity, as these parameters can significantly impact experimental results.

Application in Biomolecular NMR: Enhancing Spectral Resolution of Large Proteins

The Challenge with Large Proteins in NMR:

As the size of a protein increases, so does its rotational correlation time in solution. This leads to faster transverse relaxation (T₂) rates, resulting in broad NMR signals and a significant loss of spectral resolution and sensitivity. This phenomenon often renders the study of large proteins (>30 kDa) by conventional NMR methods challenging.

The Deuteration Advantage:

Replacing protons with deuterons in a protein has a profound and beneficial effect on its NMR properties. The gyromagnetic ratio of deuterium is approximately 6.5 times smaller than that of protons. Since dipolar coupling, a major contributor to relaxation, is proportional to the square of the gyromagnetic ratios, replacing protons with deuterons dramatically reduces the efficiency of dipolar relaxation pathways. This leads to longer T₂ relaxation times and, consequently, sharper NMR signals, allowing for the study of much larger biomolecules.

This compound is a common and cost-effective source of deuterium for protein expression in prokaryotic systems like E. coli. It serves as the primary nitrogen and deuterium source in minimal media, leading to the incorporation of deuterium at non-exchangeable C-H positions of amino acids.

Experimental Protocol: Uniform Deuterium and ¹⁵N Labeling of Proteins in E. coli

This protocol outlines the preparation of a minimal medium for the expression of a deuterated and ¹⁵N-labeled protein.

1. Preparation of M9 Minimal Media (1 L):

-

Start with 800 mL of sterile, high-purity H₂O.

-

Add 100 mL of 10x M9 salts solution (autoclaved).

-

Add 2 mL of 1 M MgSO₄ (filter-sterilized).

-

Add 0.1 mL of 1 M CaCl₂ (filter-sterilized).

-

Add 10 mL of 20% (w/v) glucose solution (filter-sterilized).

-

Crucially, for isotopic labeling, add:

-

1 g of ¹⁵N-Ammonium chloride ((¹⁵NH₄)Cl) as the sole nitrogen source.

-

For deuteration, the media should be prepared in D₂O instead of H₂O, and a deuterated carbon source (e.g., glucose-d7) should be used for maximal deuteration. However, for cost-effective partial deuteration, using H₂O with this compound can be an alternative, though less efficient.

-

As an alternative to ¹⁵N-Ammonium chloride, 1 g of this compound can be used as both the nitrogen and a partial deuterium source.

-

2. Cell Culture and Protein Expression:

-

Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.

-

Grow a starter culture overnight in LB medium.

-

Inoculate 1 L of the prepared M9 minimal medium with the starter culture.

-

Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Continue to grow the cells for the desired time (typically 4-16 hours) at a reduced temperature (e.g., 18-25°C) to enhance proper protein folding.

3. Protein Purification and NMR Sample Preparation:

-

Harvest the cells by centrifugation.

-

Purify the protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

The final NMR sample should be in a suitable buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) with 5-10% D₂O for the field-frequency lock.

Visualizing the Isotopic Labeling Workflow for NMR

Sources

physical characteristics of solid Ammonium-d8 sulfate

An In-Depth Technical Guide to the Physical Characteristics of Solid Ammonium-d8 Sulfate

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the essential physical characteristics of solid-state this compound ((ND₄)₂SO₄). Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical experimental context, offering insights into the material properties that are critical for its application in advanced scientific research.

Introduction: The Significance of Isotopic Labeling with this compound

This compound is the deuterated analogue of ammonium sulfate, where the eight hydrogen atoms of the two ammonium cations are replaced with deuterium. This isotopic substitution renders it an invaluable tool in a multitude of research and development applications, particularly within the pharmaceutical and life sciences sectors.

The primary utility of this compound stems from its role as a source of "heavy" nitrogen and hydrogen isotopes. Its applications include:

-

Biomolecular NMR: It serves as a nitrogen source in cell growth media for the expression of isotopically labeled proteins, enabling advanced structural and dynamic studies by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

Metabolic Tracing: In metabolic and metabolomic studies, it acts as a tracer to follow the metabolic fate of ammonium ions and their incorporation into various biomolecules.[1][2]

-

Internal Standard: It is used as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS), leveraging its distinct mass shift (M+8) for precise quantification.[2][3]

Understanding the solid-state physical characteristics of this compound is paramount for its proper storage, handling, and application. Properties such as solubility, thermal stability, and crystal structure directly influence its use in preparing solutions, in protein purification processes, and as a reference standard.

Core Physical and Chemical Properties

The fundamental physical properties of this compound are summarized below. These data points are crucial for everyday laboratory use, from calculating molar concentrations to establishing storage conditions.

| Property | Value | Source(s) |

| Chemical Formula | (ND₄)₂SO₄ | [1][3] |

| Synonyms | Ammonium sulphate-d8, Bis(tetradeuterioazanium) sulfate | [2][4] |

| Molecular Weight | 140.19 g/mol | [1][3][4][5] |

| Appearance | Solid. The non-deuterated form is a fine white crystalline solid. | [3][6] |

| Melting Point | >280 °C (decomposes) | [3] |

| Isotopic Purity | Typically ≥98 atom % D | [3] |

| Solubility | The non-deuterated form is highly soluble in water and insoluble in ethanol and acetone. Deuterated salts are expected to exhibit similar solubility profiles. | [6][7] |

Solid-State Characterization: Crystallography

The crystalline structure of a solid compound dictates many of its bulk properties, including dissolution rate and stability. While specific diffraction data for the deuterated form is not widely published, the crystal system is expected to be identical to that of standard ammonium sulfate, which is well-characterized.

Crystal System of Ammonium Sulfate

At room temperature, ammonium sulfate crystallizes in the orthorhombic system .[6][8] This structure is non-centrosymmetric. Below a transition temperature of -49.5 °C, it becomes ferroelectric. The substitution of protium with deuterium is a minor perturbation to the crystal lattice and is not expected to alter the fundamental orthorhombic crystal structure under standard conditions.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is the definitive technique for verifying the crystalline phase and assessing the purity of a solid material. The resulting diffractogram serves as a fingerprint for the compound's crystal structure.

Causality: The choice of PXRD is based on its ability to probe the long-range atomic order within the crystalline lattice. By measuring the angles and intensities of scattered X-rays, one can deduce the lattice parameters, providing unambiguous identification of the crystalline form.

Workflow for Powder X-ray Diffraction (PXRD) Analysis

Caption: PXRD workflow for phase identification.

Thermal Analysis: Stability and Phase Transitions

The thermal behavior of this compound is a critical parameter for determining its stability under various processing and storage conditions. Differential Scanning Calorimetry (DSC) is the primary technique used for this assessment.

Decomposition Profile

This compound, like its non-deuterated counterpart, does not exhibit a true melting point under atmospheric pressure. Instead, it undergoes thermal decomposition at elevated temperatures, typically starting above 280 °C.[3] The decomposition pathway involves the initial formation of ammonium bisulfate, followed by the release of ammonia, nitrogen, sulfur dioxide, and water at higher temperatures.[6]

Trustworthiness: Understanding this decomposition temperature is vital. It establishes the upper limit for any thermal processing (e.g., drying) and ensures the material's integrity is not compromised during storage, preventing the generation of impurities and pressure buildup.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions and decomposition.

Expertise: A controlled heating rate is crucial. A rate of 10 °C/min is standard for initial screening, balancing resolution and experimental time. The analysis is performed under an inert nitrogen atmosphere to prevent oxidative side reactions, ensuring that the observed thermal events are intrinsic to the sample.[9][10][11]

Workflow for Differential Scanning Calorimetry (DSC) Analysis

Caption: DSC workflow for thermal stability assessment.

Spectroscopic Identity

Spectroscopic techniques provide confirmation of the molecular structure and isotopic labeling.

-

Raman Spectroscopy: This technique is sensitive to the symmetric vibrations of the sulfate anion (SO₄²⁻) and the N-D vibrations of the deuterated ammonium cation (ND₄⁺). A Raman spectrum is available for this compound, providing a valuable reference for material verification.[12]

-

Infrared (IR) Spectroscopy: While data for the d8-variant is less common, IR spectroscopy is highly effective for confirming the presence of key functional groups. The spectrum of standard ammonium sulfate is well-documented by NIST.[13] For the deuterated form, one would expect to see a characteristic shift of N-H stretching and bending vibrations to lower wavenumbers (due to the heavier deuterium isotope), providing clear evidence of successful deuteration.

Conclusion

This compound is a stable, solid crystalline material whose physical properties are well-defined and critical to its function as a high-purity reagent in pharmaceutical and scientific research. Its high thermal decomposition threshold ensures stability under standard laboratory conditions, while its predictable crystalline structure allows for straightforward characterization by PXRD. The key differentiator—its isotopic label—is readily confirmed through spectroscopic methods. A thorough understanding of these physical characteristics, grounded in the experimental protocols detailed herein, empowers researchers to utilize this important compound with confidence and precision.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16211390, this compound. Available from: [Link].

-

SpectraBase. Compound Page for this compound. Available from: [Link].

-

Sciencemadness Wiki. Page for Ammonium sulfate. Available from: [Link].

-

Scribd. Document on Ammonium Sulfate: Physical Properties. Available from: [Link].

-

NIST. WebBook Page for Ammonium sulfate. Available from: [Link].

-

Wikipedia. Article on Ammonium sulfate. Available from: [Link].

-

Logvinenko, V. et al. (2014). Phase transitions of some sulfur-containing ammonium salts. Journal of Thermal Analysis and Calorimetry. Available from: [Link].

-

NIST. WebBook IR Spectrum for Ammonium sulfate. Available from: [Link].

-

Qingdao Fengchen Technology and Trade. Product Page for Pharma Grade Ammonium Sulfate. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24538, Ammonium sulfate, ACS reagent. Available from: [Link].

-

The Royal Society of Chemistry. Supplementary Information on XRD Methods. Available from: [Link].

-

Ataman Kimya. Product Page for Ammonium Sulphate. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6097028, Ammonium Sulfate. Available from: [Link].

-

ResearchGate. SEM micrographs of ammonium sulfate. Available from: [Link].

-

Fengchen Group. Blog on Ammonium Sulphate in the pharmaceutical industry. Available from: [Link].

-

Emad Trading Company. Article on the Role of Ammonium Sulfate. Available from: [Link].

-

Quora. Discussion on Ammonium sulfate solubility. Available from: [Link].

-

Koop, T. et al. (2000). Solid/Liquid Phase Diagram of the Ammonium Sulfate/Malonic Acid/Water System. The Journal of Physical Chemistry A. Available from: [Link].

-

ResearchGate. X-ray diffraction patterns of sulfated sample. Available from: [Link].

-

China Fertilizer Supplier. Article on Applications of Ammonium Sulphate. Available from: [Link].

-

ResearchGate. XRD counts as a function of ammonium sulfate content. Available from: [Link].

-

ResearchGate. Representative IR spectra of pure ammonium sulfate. Available from: [Link].

-

ResearchGate. X-ray diffraction patterns of ammonium sulfate. Available from: [Link].

-

Naeem, A. et al. (2003). Differential scanning calorimetric studies on the effect of ammonium and tetraalkylammonium halides on the stability of lysozyme. Thermochimica Acta. Available from: [Link].

- Technical Bulletin on Ammonium Sulfate.

-

ResearchGate. XRD pattern of ammonium sulphate crystals. Available from: [Link].

-

ResearchGate. TGA/DSC diagram for ammonium sulphate thermal decomposition. Available from: [Link].

-

Cheema, M. et al. Spectroscopic Determination of Percent (w/w) Ammonium Sulfaate in Hydroxylamine Sulfate using Ammonia Selective Electrode. Global Standard an Academic Research. Available from: [Link].

Sources

- 1. isotope.com [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound D 98atom 13814-01-2 [sigmaaldrich.com]

- 4. This compound | H8N2O4S | CID 16211390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Ammonium sulfate - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. Ammonium Sulfate | (NH4)2SO4 | CID 6097028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. td.chem.msu.ru [td.chem.msu.ru]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Ammonium sulfate [webbook.nist.gov]

A Technical Guide to the Stability and Storage of Ammonium-d8 Sulfate

Introduction

Ammonium-d8 sulfate, ((ND₄)₂SO₄), is an inorganic salt widely utilized in scientific research as a source of deuterated nitrogen in cell growth media for the expression of isotopically labeled proteins in biomolecular NMR studies.[1] It also serves as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry.[2] As with any high-purity analytical standard, the integrity of this compound is paramount for generating reliable and reproducible data. Its stability is defined not only by its chemical purity but, critically, by its isotopic enrichment. This guide provides an in-depth analysis of the factors affecting the stability of this compound and outlines field-proven protocols for its optimal storage, handling, and stability assessment. It is crucial to distinguish that this compound is labeled with a stable isotope (Deuterium) and is not radioactive; therefore, precautions related to radioactive materials are not applicable.[3]

Core Physicochemical Properties and Stability Implications

The stability of a compound is intrinsically linked to its chemical and physical properties. For this compound, its behavior is largely analogous to its unlabeled counterpart, with the notable addition of isotopic stability considerations.

The most critical property influencing its stability is hygroscopicity—the tendency to absorb moisture from the atmosphere.[4][5] While chemically stable under normal ambient conditions[6][7], the presence of absorbed water can directly compromise the compound's primary function by facilitating isotopic exchange.

| Property | Value / Description | Significance for Stability & Storage |

| Chemical Formula | (ND₄)₂SO₄ | Deuterated form; isotopic purity is a key stability parameter. |

| Molecular Weight | 140.19 g/mol [8] | Used for accurate preparation of solutions. |

| Appearance | White crystalline solid[6] | Changes in appearance (e.g., clumping, discoloration) can indicate moisture uptake or contamination. |

| Isotopic Purity | Typically ≥98 atom % D[1] | The primary attribute to protect; susceptible to degradation via D/H exchange. |

| Melting Point | >280 °C (decomposes)[9] | High thermal stability; decomposition is not a concern under normal storage conditions. |

| Hygroscopicity | Hygroscopic (readily absorbs moisture)[4][10] | Primary stability risk. Moisture absorption can cause physical caking and facilitates D/H exchange. |

| Solubility | Readily soluble in water[6][9] | Facilitates its use in aqueous media but also highlights the risk of D/H exchange in the presence of H₂O. |

| Chemical Stability | Stable under recommended storage conditions.[9] | The molecule itself is not prone to degradation under ambient conditions. |

Primary Degradation and Stability Concerns

Understanding the potential degradation pathways is essential for designing effective storage strategies. For this compound, the risks are primarily environmental rather than inherent chemical instability.

Isotopic Degradation: The Threat of Deuterium-Hydrogen (D/H) Exchange

The most significant and insidious threat to the integrity of this compound is the degradation of its isotopic purity through D/H exchange.

Causality: The four deuterium atoms on each ammonium cation (ND₄⁺) are acidic and therefore labile. When exposed to atmospheric moisture (H₂O), a reversible chemical equilibrium is established, allowing the deuterium atoms on the ammonium ion to exchange with hydrogen atoms from water. This process directly reduces the atom % D value of the material, compromising its utility as an isotopic standard.[11] Monitoring for potential D/H exchange is a critical aspect of ensuring the quality of deuterated standards during their preparation and storage.[11]

Physical Degradation: Hygroscopicity and Caking

As an inorganic salt, ammonium sulfate is known to be hygroscopic.[4][12] The absorption of atmospheric moisture leads to the dissolution of the crystal surface, which upon slight environmental changes can recrystallize, causing particles to agglomerate or "cake." This physical change can make the material difficult to handle and weigh accurately, but more importantly, it is a clear indicator that the material has been exposed to sufficient moisture to initiate the more critical D/H exchange process.

Thermal and Chemical Degradation

-

Thermal Stress: Ammonium sulfate is thermally stable, only beginning to decompose at temperatures exceeding 235°C, where it releases ammonia and sulfur oxides.[6][13] This temperature threshold is well above any standard laboratory storage or shipping condition, making thermal degradation a negligible concern for shelf-life stability.

-

Chemical Incompatibility: Contact with strong bases (e.g., NaOH) will deprotonate the ammonium ion, releasing ammonia gas. Reaction with strong oxidizing agents, chlorates, and nitrates should also be avoided.[6][14] Therefore, the compound must be stored away from reactive chemicals.

Recommended Storage and Handling Protocols

A self-validating storage protocol is one that proactively mitigates the identified risks. The core directive is the stringent exclusion of atmospheric moisture.

Optimal Long-Term Storage Conditions

| Parameter | Recommended Condition | Rationale & Expert Insight |

| Container | Tightly sealed, non-reactive container (e.g., glass bottle with a PTFE-lined cap). | Prevents ingress of atmospheric moisture, which is the primary vector for D/H exchange. |

| Environment | Store inside a desiccator containing an active desiccant (e.g., silica gel, Drierite™). | Provides a secondary barrier against moisture, maintaining a low-humidity environment crucial for preserving isotopic purity. |

| Temperature | Controlled Room Temperature (15–25 °C)[15] | Avoids temperature cycling that can promote condensation. Refrigeration is unnecessary and increases the risk of moisture condensation on the container when removed. |

| Atmosphere | For ultimate long-term stability, purge the container headspace with an inert gas (e.g., Argon, Nitrogen) before sealing. | Displaces moist air from the container, providing the most robust protection against D/H exchange. This is considered best practice for primary reference standards. |

Standard Operating Procedure for Handling

The goal during handling is to minimize the duration and extent of exposure to the ambient atmosphere.

-

Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold product.

-

Environment: Whenever possible, handle the material in a low-humidity environment, such as a glove box or a room with controlled humidity.

-

Dispensing: Open the container, promptly dispense the required amount using a clean, dry spatula, and immediately and tightly reseal the container.

-

Repackaging: Avoid returning unused material to the original container to prevent potential contamination.

-

Post-Handling: Return the sealed container to the desiccator for storage.

Framework for a Comprehensive Stability Study

A stability study provides empirical data to establish a re-test date or shelf life. The protocol must be designed to detect changes in both chemical and isotopic purity.

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for conducting a stability study on this compound.

Caption: Workflow for a comprehensive stability study of this compound.

Step-by-Step Experimental Protocol

1. Batch Selection and Initial Analysis (T=0):

-

Select a representative batch of this compound.

-

Perform a complete analysis to establish baseline data. This includes:

-

Appearance: Visual inspection.

-

Moisture Content: Karl Fischer titration.

-

Chemical Purity: Ion Chromatography (IC) to quantify sulfate and ammonium ions and detect any potential ionic impurities.

-

Isotopic Purity: Analysis by Nuclear Magnetic Resonance (¹H-NMR) spectroscopy to determine the residual proton signal relative to an internal standard, or by Mass Spectrometry (MS) to confirm the isotopic distribution.

-

2. Storage Conditions and Time Points:

-

Aliquot the material into containers identical to the proposed commercial packaging.

-

Place the samples into stability chambers under the conditions outlined in the table below. These conditions are based on ICH guidelines.[16][17]

| Study Type | Storage Condition (Temp / Rel. Humidity) | Testing Time Points | Purpose |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months | To evaluate stability under recommended storage conditions and establish the re-test period. |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months | To predict the impact of short-term excursions outside labeled storage (e.g., during shipping). |

| Stress (Informational) | 40°C ± 2°C / 75% RH (in an open dish) | 0, 1, 4 weeks | To intentionally force degradation and identify the primary degradation pathways (expected to be D/H exchange). |

3. Analysis at Time Points:

-

At each specified time point, remove a sample from each storage condition.

-

Allow the sample to equilibrate to room temperature before opening.

-

Perform the full suite of analytical tests as defined for the T=0 analysis.

4. Data Evaluation and Acceptance Criteria:

-

Acceptance Criteria: No significant change from the initial T=0 results. A typical specification for isotopic purity might be to remain ≥98.0 atom % D. Chemical purity should remain ≥99.0%.

-

Evaluation: Compare the results at each time point to the T=0 data and the acceptance criteria. Pay close attention to any increase in moisture content and the corresponding decrease in isotopic enrichment, particularly in the accelerated and stress conditions.

Conclusion

This compound is an intrinsically stable chemical compound. However, its value as an analytical tool is critically dependent on its isotopic purity. The primary threat to its stability is not chemical decomposition but isotopic degradation facilitated by the absorption of atmospheric moisture, leading to D/H exchange. Therefore, a robust stability and storage program must be centered on the stringent exclusion of water. By adhering to the recommended protocols of storing the material in tightly sealed containers within a desiccator and minimizing atmospheric exposure during handling, researchers can ensure the long-term integrity of this valuable isotopic standard and maintain the trustworthiness of their experimental results.

References

-

Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. [Link]

-

Moravek, Inc. How To Properly Store Your Radiolabeled Compounds. [Link]

-

Zawadowicz, M. A., et al. (2015). Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions. Atmospheric Chemistry and Physics, 15, 8975–8986. [Link]

-

Ye, J., et al. (2016). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. Environmental Science: Processes & Impacts, 18(12), 1536-1547. [Link]

-